molecular formula C12H11FO2S B13081862 (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol

(3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol

Cat. No.: B13081862
M. Wt: 238.28 g/mol
InChI Key: FBOCNUGMGQKJHB-UHFFFAOYSA-N
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Description

(3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol is an organic compound characterized by the presence of a fluorine atom on the thiophene ring and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol typically involves the reaction of 3-fluorothiophene with 2-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol is unique due to the presence of both a fluorine atom and a methoxy group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H11FO2S

Molecular Weight

238.28 g/mol

IUPAC Name

(3-fluorothiophen-2-yl)-(2-methoxyphenyl)methanol

InChI

InChI=1S/C12H11FO2S/c1-15-10-5-3-2-4-8(10)11(14)12-9(13)6-7-16-12/h2-7,11,14H,1H3

InChI Key

FBOCNUGMGQKJHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=C(C=CS2)F)O

Origin of Product

United States

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